molecular formula C11H16N4O B5910012 N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5910012
M. Wt: 220.27 g/mol
InChI Key: ZTURNRVYIVYHGL-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, it has been shown to bind to the active site of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of PDE-5, which is involved in regulating blood flow and is a target for drugs used to treat erectile dysfunction. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways that regulate various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can allow researchers to investigate the role of these targets in various biological processes. However, one limitation is that the compound may have off-target effects or interact with other molecules in ways that are not fully understood, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating the molecular mechanisms of various biological processes, including inflammation and cellular signaling pathways. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential off-target effects.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various reagents. One commonly used method involves the reaction of 2-cyclohexen-1-one with hydrazine hydrate to form 1-(1-cyclohexen-1-yl)hydrazine. This intermediate is then reacted with ethyl chloroacetate to form N-ethyl-1-(1-cyclohexen-1-yl)hydrazinecarboxamide, which is subsequently reacted with triethylorthoformate and ammonium acetate to form the final product.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the molecular mechanisms of cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in these processes.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(10-13-8-14-15-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURNRVYIVYHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-[1,2,4]Triazole-3-carboxylic acid (2-cyclohex-1-enyl-ethyl)-amide

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